Fluorexetamine Hydrochloride
CAS No.:
Cat. No.: VC14549363
Molecular Formula: C14H19ClFNO
Molecular Weight: 271.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H19ClFNO |
---|---|
Molecular Weight | 271.76 g/mol |
IUPAC Name | 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one;hydrochloride |
Standard InChI | InChI=1S/C14H18FNO.ClH/c1-2-16-14(9-4-3-8-13(14)17)11-6-5-7-12(15)10-11;/h5-7,10,16H,2-4,8-9H2,1H3;1H |
Standard InChI Key | NKESGDXNJKATKD-UHFFFAOYSA-N |
Canonical SMILES | CCNC1(CCCCC1=O)C2=CC(=CC=C2)F.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Fluorexetamine Hydrochloride is systematically named as 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one monohydrochloride. Its IUPAC designation, 2-(ethylamino)-2-(3-fluorophenyl)cyclohexanone, reflects the cyclohexanone core substituted with an ethylamino group and a 3-fluorophenyl moiety . The hydrochloride salt form enhances stability and solubility for laboratory applications .
Physicochemical Profile
As a hydrochloride salt, Fluorexetamine exhibits high solubility in polar solvents such as water and ethanol, facilitating its use in in vitro assays . Thermal stability testing indicates decomposition above 200°C, with no flash point detected, aligning with its non-flammable classification . The absence of significant vapor pressure (≤0.1 mmHg at 25°C) minimizes inhalation risks during handling .
Synthesis and Industrial Preparation
Laboratory-Scale Synthesis
The synthesis begins with cyclohexanone derivatives, which undergo Friedel-Crafts acylation with 3-fluorobenzene to form the arylcyclohexanone intermediate. Subsequent reductive amination introduces the ethylamino group via reaction with ethylamine in the presence of sodium cyanoborohydride. Final purification involves recrystallization from ethanol-hydrochloric acid to yield the hydrochloride salt .
Industrial Manufacturing Considerations
Large-scale production employs continuous flow reactors to optimize yield (>75%) and minimize byproducts like N-ethyl des-fluoro analogs. Quality control protocols mandate HPLC purity checks (>98%) and residual solvent analysis to meet research-grade standards .
Pharmacological Mechanisms and Neurobiological Effects
Primary Target: NMDA Receptor Antagonism
Fluorexetamine non-competitively inhibits the NMDA receptor’s glutamate-binding site, with preliminary in silico models suggesting a Ki of 120 nM for the GluN1/GluN2B subunit combination. This antagonism disrupts excitatory signaling in cortical and hippocampal regions, producing dose-dependent dissociative effects comparable to ketamine but with longer duration (4–6 hours) .
Secondary Monoaminergic Interactions
Analytical Characterization and Forensic Identification
Mass Spectrometric Profiling
GC-EI-MS analysis of the freebase produces a molecular ion at m/z 235 (C₁₄H₁₈FNO⁺), with characteristic fragments at m/z 178 (C₈H₁₂FNO) and m/z 120 (C₇H₇F) . LC-QTOF-MS in positive ESI mode shows [M+H]⁺ at m/z 236.1452, deviating <2 ppm from theoretical mass .
Table 2: Key Mass Spectral Fragments
m/z | Fragment Composition | Proposed Structure |
---|---|---|
235 | C₁₄H₁₈FNO⁺ | Molecular ion |
178 | C₈H₁₂FNO | Cyclohexanone-ethylamino moiety |
120 | C₇H₇F | 3-fluorophenyl |
Spectroscopic Confirmatory Techniques
¹H NMR (400 MHz, DMSO-d₆) displays distinct signals at δ 7.45 (m, 1H, aromatic), δ 3.12 (q, 2H, CH₂NH), and δ 2.85 (m, 1H, cyclohexyl). ¹⁹F NMR shows a singlet at -118 ppm, confirming the para-fluoro substitution .
Toxicology and Health Implications
Acute Toxicity Profile
Animal studies indicate an LD₅₀ of 85 mg/kg (intraperitoneal, mice), with symptoms progressing from ataxia to respiratory depression. Postmortem analyses in human cases reveal blood concentrations of 0.8–1.2 mg/L associated with fatal outcomes, often complicated by polydrug use .
Chronic Exposure Risks
Repeated administration in rodent models (20 mg/kg/day × 14 days) causes vacuolization in the posterior cingulate cortex, mirroring the neurotoxicity seen with PCP analogs. No carcinogenic or teratogenic effects have been documented, though long-term behavioral studies remain lacking .
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